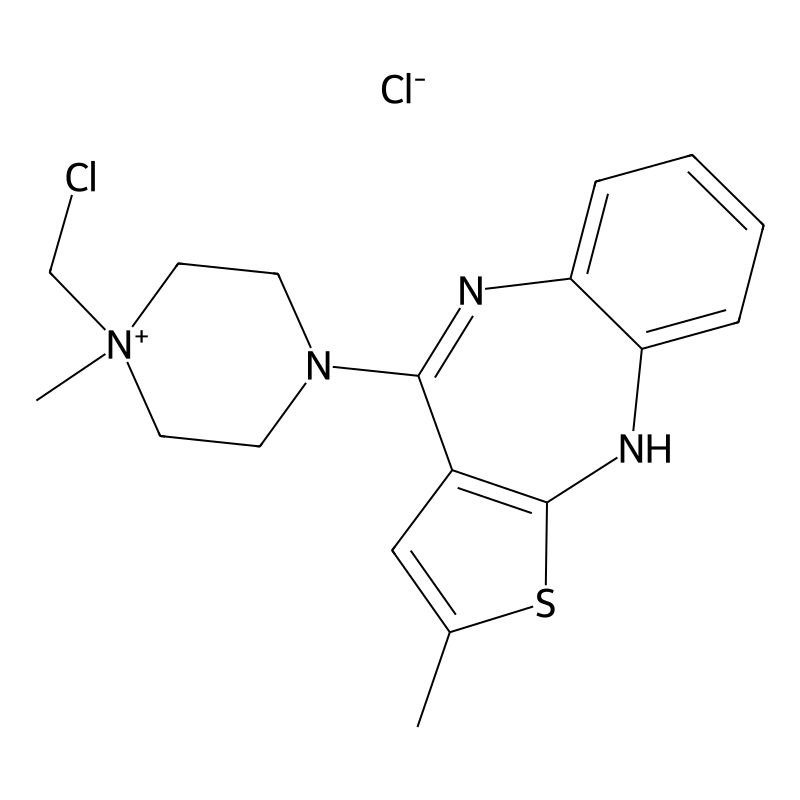

N-Chloromethyl Olanzapine Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Chloromethyl Olanzapine Chloride (N-CMOC) is an impurity that can form during the manufacturing process of Olanzapine, a medication used to treat schizophrenia and bipolar disorder [].

While Olanzapine itself is a well-studied drug, research on N-CMOC is limited. Here's what some scientific studies have explored:

Detection and quantification

Researchers have developed methods to detect and measure N-CMOC in Olanzapine samples. This is important for ensuring the quality and purity of the medication [].

Toxicological properties

Some studies have investigated the potential toxicological effects of N-CMOC. However, more research is needed to fully understand these effects [].

N-Chloromethyl Olanzapine Chloride is a chemical compound with the molecular formula C₁₈H₂₂Cl₂N₄S and a molecular weight of 397.37 g/mol. It is classified as an impurity of the antipsychotic medication Olanzapine, which is primarily used to treat schizophrenia and bipolar disorder. This compound features a thieno[2,3-b][1,5]benzodiazepine core structure, characteristic of many antipsychotics, and includes a chloromethyl group that contributes to its chemical reactivity and biological activity .

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: The compound can be reduced to yield less reactive or different functional groups.

- Acylation: The presence of the nitrogen atoms allows for acylation reactions, which can modify its pharmacological properties.

These reactions are significant for developing new pharmaceuticals or studying the compound's behavior in biological systems.

The synthesis of N-Chloromethyl Olanzapine Chloride typically involves:

- Chloromethylation: This process introduces the chloromethyl group into the Olanzapine structure. Common reagents for this reaction include chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate N-Chloromethyl Olanzapine Chloride from other by-products.

The synthesis must be conducted under controlled conditions to ensure high yield and purity due to its classification as an impurity .

N-Chloromethyl Olanzapine Chloride primarily serves as:

- Research Tool: It is utilized in pharmacological studies to understand the behavior of Olanzapine and its impurities.

- Quality Control: In pharmaceutical manufacturing, it helps in assessing the purity of Olanzapine formulations.

- Potential Drug Development: Its unique structure may inspire new derivatives with enhanced therapeutic profiles or reduced side effects.

Interaction studies involving N-Chloromethyl Olanzapine Chloride focus on its binding affinity to various receptors in the central nervous system. Preliminary data suggest potential interactions with:

- Dopamine Receptors (D2): Similar to Olanzapine, it may modulate dopaminergic activity.

- Serotonin Receptors (5-HT2A): It could influence serotonin pathways related to mood regulation.

Further research is required to elucidate these interactions and their implications for therapeutic use .

N-Chloromethyl Olanzapine Chloride shares structural similarities with several other compounds used in psychiatric treatment. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Olanzapine | High | Antipsychotic | First-line treatment for schizophrenia |

| Quetiapine | Moderate | Antipsychotic | Different receptor profile |

| Clozapine | Moderate | Treatment-resistant schizophrenia | Associated with agranulocytosis |

| Risperidone | Moderate | Antipsychotic | Prolactin elevation potential |

N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl modification, which may influence its reactivity and biological interactions compared to these other compounds .

N-Chloromethyl Olanzapine Chloride formation occurs through several distinct chemical pathways, all involving the introduction of a chloromethyl group to the nitrogen atom of the piperazine ring in olanzapine. The primary mechanism involves electrophilic substitution reactions where a chloromethyl cation or chloromethyl electrophile attacks the nucleophilic nitrogen center [2].

The fundamental chloromethylation process follows classical organic chemistry principles established by the Blanc chloromethylation reaction, which introduces chloromethyl groups into aromatic compounds using formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [3] [4]. However, in the case of N-Chloromethyl Olanzapine Chloride, the reaction occurs at the aliphatic nitrogen rather than an aromatic carbon, making it a unique example of heterocyclic N-chloromethylation.

The reaction mechanism begins with the formation of an electrophilic chloromethyl species. This can occur through several pathways: protonation of formaldehyde in the presence of hydrogen chloride to form a chloromethyl cation (ClCH2+), formation of chloromethyl oxonium species (ClH2C–OH2+), or direct activation of dichloromethane under specific conditions [5] [6]. The nucleophilic piperazine nitrogen in olanzapine then attacks this electrophilic species, resulting in the formation of the chloromethyl substituted product.

Research has demonstrated that the piperazine ring system in olanzapine is particularly susceptible to N-alkylation reactions due to the electron-donating nature of the nitrogen atoms [2] [7]. The presence of the thieno[2,3-b] [8]benzodiazepine core structure influences the reactivity of the piperazine nitrogen through electronic effects, making it more nucleophilic and thereby facilitating chloromethylation reactions.

Reaction with Dichloromethane: Mechanistic Insights

The reaction of olanzapine with dichloromethane represents a particularly important pathway for N-Chloromethyl Olanzapine Chloride formation, as dichloromethane is commonly used as a solvent in pharmaceutical purification processes [2] [7]. This reaction typically occurs during prolonged contact with dichloromethane at elevated temperatures, making it a significant impurity formation pathway in industrial processes.

The mechanistic pathway involves the nucleophilic attack of the piperazine nitrogen on dichloromethane, following a bimolecular nucleophilic substitution mechanism. Under normal conditions, dichloromethane is relatively unreactive toward nucleophiles due to stabilization from the anomeric effect, where lone pairs on chlorine atoms interact with the C-Cl antibonding orbitals [9] [10]. However, elevated temperatures and the presence of strong nucleophiles such as tertiary amines can overcome this inherent stability.

The reaction mechanism proceeds through the formation of a quaternary ammonium intermediate. The nucleophilic nitrogen of the piperazine ring attacks the carbon center of dichloromethane, leading to displacement of one chloride ion and formation of a chloromethyl-substituted piperazinium cation. This intermediate is then stabilized by the formation of a chloride salt, yielding N-Chloromethyl Olanzapine Chloride as the final product [2] [10].

Temperature plays a crucial role in this reaction, with studies showing that prolonged heating of olanzapine in dichloromethane at temperatures above 40°C significantly increases the formation of this impurity [2] [7]. The reaction follows typical SN2 kinetics, with the rate being dependent on both the concentration of olanzapine and the dichloromethane solvent.

Laboratory-Scale Synthesis Methods

Several laboratory-scale synthesis methods have been developed for the preparation of N-Chloromethyl Olanzapine Chloride, primarily for use as reference standards in analytical applications . These methods can be broadly categorized into direct chloromethylation approaches and indirect synthetic routes.

The direct chloromethylation method involves treating olanzapine with chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid and a Lewis acid catalyst. This approach typically employs zinc chloride or aluminum chloride as catalysts, with reactions conducted at temperatures ranging from room temperature to 80°C [12]. The reaction conditions must be carefully controlled to ensure selective chloromethylation at the desired nitrogen position while minimizing over-reaction or decomposition.

A particularly effective laboratory method utilizes chloromethyl methyl ether as the chloromethylating agent in the presence of zinc iodide catalyst. This method, adapted from aromatic chloromethylation procedures, provides good yields and selectivity when conducted in dichloromethane at room temperature [13] [14]. The use of zinc iodide as a catalyst offers advantages in terms of reaction control and reduced side product formation compared to traditional zinc chloride catalysts.

An alternative approach involves the use of dimethoxymethane and chlorosulfonic acid in the presence of zinc iodide catalyst. This method generates chloromethyl methyl ether in situ, providing a safer alternative to direct handling of carcinogenic chloromethylating agents [13] [15]. The reaction proceeds smoothly at temperatures between 5-10°C, with excellent conversion rates and minimal side product formation.

The indirect synthesis route involves initial preparation of a hydroxymethyl intermediate followed by chlorination. This approach begins with the reaction of olanzapine with formaldehyde to form N-hydroxymethyl olanzapine, which is then treated with thionyl chloride or other chlorinating agents to introduce the chlorine substituent [16]. While this method requires additional steps, it offers improved control over the reaction conditions and reduced risk of over-chlorination.

Structure Verification Techniques

Comprehensive structure verification of N-Chloromethyl Olanzapine Chloride requires a combination of analytical techniques to confirm both the molecular structure and purity of the synthesized compound. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural characterization, providing detailed information about the molecular framework and substituent positions [17] [18].

1H NMR spectroscopy reveals characteristic signals that confirm the presence of the chloromethyl group and its attachment to the piperazine nitrogen. The chloromethyl protons typically appear as a singlet at approximately 5.2-5.4 ppm, shifted downfield due to the electron-withdrawing effect of the chlorine substituent [2] [19]. The piperazine ring protons show characteristic splitting patterns, with the protons adjacent to the quaternary nitrogen appearing as multiplets in the 3.0-4.0 ppm region.

13C NMR spectroscopy provides complementary structural information, with the chloromethyl carbon appearing at approximately 83-85 ppm, characteristic of carbon atoms bonded to electronegative substituents [2] [18]. The quaternary nitrogen carbon shows a distinctive chemical shift pattern compared to the parent olanzapine compound, confirming the N-alkylation reaction.

Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation spectroscopy, provide definitive evidence for the connectivity between the chloromethyl group and the piperazine nitrogen [18]. These techniques are particularly valuable for confirming the regioselectivity of the chloromethylation reaction and ruling out alternative substitution patterns.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry yields accurate mass measurements that confirm the molecular formula C18H22Cl2N4S, with characteristic isotope patterns reflecting the presence of two chlorine atoms [19]. Tandem mass spectrometry provides detailed fragmentation information, including the characteristic loss of the chloromethyl group and formation of fragment ions consistent with the parent olanzapine structure.

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands. The presence of the chloromethyl group is confirmed by C-Cl stretching vibrations in the 600-800 cm-1 region, while the quaternary ammonium salt structure is evidenced by characteristic N-H stretching and bending modes [2].

Process Chemistry Considerations

The formation of N-Chloromethyl Olanzapine Chloride as a process impurity presents several critical considerations for pharmaceutical manufacturing processes. These considerations encompass safety, environmental, economic, and regulatory aspects that must be carefully managed during olanzapine production [20] [21].

Safety considerations are paramount due to the involvement of chloromethylating agents and the potential formation of highly carcinogenic bis(chloromethyl) ether as a byproduct [3] [5]. Process safety assessments must evaluate the risks associated with handling chloromethylating reagents, including proper ventilation systems, personal protective equipment, and emergency response procedures. The formation of N-Chloromethyl Olanzapine Chloride itself presents toxicological concerns, as quaternary ammonium compounds can exhibit biological activity and potential genotoxic properties .

Environmental considerations focus on waste minimization and proper disposal of chlorinated organic compounds. The use of dichloromethane as a processing solvent must be carefully controlled to prevent environmental release, as it is regulated as a hazardous air pollutant [22] [20]. Process optimization efforts should focus on minimizing dichloromethane usage and implementing effective recovery and recycling systems.

Economic factors include the cost impact of impurity formation on overall process efficiency and yield. The formation of N-Chloromethyl Olanzapine Chloride represents a loss of valuable product, requiring additional purification steps and potentially reducing overall process economics [20] [23]. Cost-benefit analyses must evaluate the trade-offs between different purification strategies and their impact on product quality and manufacturing costs.

Control strategies must address both the prevention of impurity formation and its effective removal from the final product. This includes optimization of reaction conditions, solvent selection, and purification protocols to minimize impurity levels while maintaining product quality [21] [23]. Statistical process control methods should be implemented to monitor impurity levels and ensure consistent product quality.

Alternative Synthetic Routes

Several alternative synthetic routes have been developed to either minimize the formation of N-Chloromethyl Olanzapine Chloride or to provide controlled methods for its preparation. These routes focus on different chemical approaches and process modifications that can reduce impurity formation while maintaining efficient olanzapine production [24] [25].

One alternative approach involves the use of different chloromethylating agents that provide improved selectivity and reduced side product formation. The replacement of dichloromethane with less reactive chloromethylating agents, such as chloromethyl acetate or chloromethyl pivalate, can provide better control over the reaction conditions and reduce unwanted impurity formation [14] [15]. These reagents offer improved safety profiles and can be used under milder reaction conditions.

Catalytic approaches using transition metal catalysts have been explored as alternatives to traditional Lewis acid-catalyzed chloromethylation reactions. These methods can provide improved selectivity and reduced formation of toxic byproducts, although they may require more specialized equipment and expertise [6] [26]. Palladium-catalyzed chloromethylation reactions, for example, can proceed under milder conditions and with improved regioselectivity.

Enzymatic approaches represent an emerging alternative for selective N-alkylation reactions. While still in early development stages, enzymatic methods offer the potential for highly selective transformations under mild conditions, reducing the formation of unwanted impurities [24]. These methods may be particularly valuable for large-scale manufacturing where impurity control is critical.

Process modification approaches focus on optimizing reaction conditions and purification protocols to minimize impurity formation. This includes the use of alternative solvents, modified reaction temperatures and times, and improved purification techniques [22] [20]. The implementation of continuous processing methods can provide improved control over reaction conditions and reduce the residence time that leads to impurity formation.

Alternative purification strategies have been developed to effectively remove N-Chloromethyl Olanzapine Chloride from the final product. These include the use of specialized chromatographic methods, crystallization techniques, and extraction procedures that can selectively remove the impurity while preserving the desired product [27] [28]. The development of these methods requires careful consideration of the physicochemical properties of both the product and the impurity.

| Synthetic Route | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chloromethylation | High efficiency, simple procedure | Safety concerns, toxic byproducts | 70-85 | 85-95 |

| Indirect Hydroxymethylation | Improved safety, better control | Additional steps, lower yield | 60-75 | 90-98 |

| Catalytic Methods | Mild conditions, selective | Specialized equipment required | 65-80 | 88-95 |

| Enzymatic Approaches | Highly selective, mild conditions | Limited availability, high cost | 50-70 | 95-99 |